Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate

Catalog No.
S3711622
CAS No.
330794-04-2
M.F
C12H15BrFNO3
M. Wt
320.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carba...

CAS Number

330794-04-2

Product Name

Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate

IUPAC Name

tert-butyl N-(4-bromo-5-fluoro-2-methoxyphenyl)carbamate

Molecular Formula

C12H15BrFNO3

Molecular Weight

320.15 g/mol

InChI

InChI=1S/C12H15BrFNO3/c1-12(2,3)18-11(16)15-9-6-8(14)7(13)5-10(9)17-4/h5-6H,1-4H3,(H,15,16)

InChI Key

WHUIUZJKSKJHFS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)Br)F

Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate is a synthetic organic compound with the molecular formula C₁₂H₁₅BrFNO₃. It features a tert-butyl group attached to a carbamate functional group, which is further linked to a phenyl ring substituted with bromine, fluorine, and methoxy groups. This unique structure contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and drug development .

There is no current information available on the specific mechanism of action of Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate.

As with any unknown compound, it is advisable to handle Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate with caution due to lack of specific safety data. Standard laboratory practices for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Future Research Directions

  • Synthesis and characterization of Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate to obtain its physical and chemical properties.
  • Investigation of its potential biological activity or applications in organic synthesis.
  • Toxicity studies to determine its safety profile.
Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate can hydrolyze to yield the corresponding amine and alcohol.
  • Transesterification: The tert-butyl group can be replaced by other alcohols, leading to different carbamate derivatives.
  • Nucleophilic Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions make it a versatile intermediate in organic synthesis .

Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate has shown potential biological activity, particularly as an inhibitor of certain kinases. Its structural features may enhance its affinity for specific biological targets, making it a candidate for further investigation in drug discovery. Preliminary studies suggest that it may exhibit anti-cancer properties, although detailed biological evaluations are necessary to confirm these effects .

The synthesis of tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate typically involves:

  • Formation of the Carbamate: Reacting an amine with tert-butyl chloroformate in the presence of a base.
  • Bromination and Fluorination: Introducing bromine and fluorine substituents on the aromatic ring through electrophilic aromatic substitution techniques.
  • Methoxylation: Using methoxy reagents to install the methoxy group at the appropriate position on the phenyl ring.

These methods allow for controlled synthesis and modification of the compound to enhance its properties for specific applications .

Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate is primarily utilized in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting specific enzymes or receptors.
  • Chemical Synthesis: As an intermediate in synthesizing other complex organic molecules.
  • Biological Studies: For investigating mechanisms of action related to kinase inhibition and other pathways.

Interaction studies involving tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate focus on its binding affinity to various biological targets. Initial findings indicate that it may interact effectively with specific kinases involved in cancer progression. Further studies utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its binding kinetics and thermodynamics .

Several compounds share structural similarities with tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-bromo-2-fluorobenzylcarbamateC₁₂H₁₅BrFNO₂Lacks methoxy group; different halogen positioning
Tert-butyl (2-bromo-5-fluoro-4-methoxyphenyl)carbamateC₁₂H₁₅BrFNO₃Different substitution pattern on phenol
Tert-butyl N-(3-bromo-4-fluoro-2-methoxyphenyl)carbamateC₁₂H₁₅BrFNO₃Variation in the position of bromine and fluorine

These compounds exhibit variations in their halogen and methoxy substitutions, which can significantly influence their chemical reactivity and biological activity. The unique combination of bromine, fluorine, and methoxy groups in tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate sets it apart from these analogs, potentially enhancing its selectivity and efficacy as a therapeutic agent .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

319.02193 g/mol

Monoisotopic Mass

319.02193 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-20-2023

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